[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: This compound is characterized by the presence of a benzimidazole ring substituted with a difluoromethyl group and a methanamine moiety, making it a versatile molecule for research and industrial applications .
Scientific Research Applications
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of EN300-27107788 are currently unknown. The compound belongs to the benzimidazole class , which is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor binding sites . The difluoromethyl group in EN300-27107788 may enhance its binding affinity or selectivity, but further studies are needed to confirm this.
Biochemical Pathways
Benzimidazole derivatives can influence a variety of biochemical pathways depending on their targets . Once the specific targets of EN300-27107788 are identified, it will be possible to determine the affected pathways and their downstream effects.
Result of Action
The molecular and cellular effects of EN300-27107788’s action are currently unknown. Given the diverse biological activities of benzimidazole derivatives , EN300-27107788 could potentially have a wide range of effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride typically involves the introduction of a difluoromethyl group into the benzimidazole ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the reaction of benzimidazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various N-substituted benzimidazole derivatives .
Comparison with Similar Compounds
[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride: can be compared with other similar compounds such as:
1-(6-Fluoro-1H-benzimidazol-2-yl)-N-methylmethanamine dihydrochloride: This compound has a fluorine atom instead of a difluoromethyl group, which may affect its chemical reactivity and biological activity.
2-[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]propan-1-amine dihydrochloride: Similar in structure but with a propan-1-amine moiety, which can influence its pharmacokinetic properties.
The uniqueness of This compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1-(difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3.2ClH/c10-9(11)14-7-4-2-1-3-6(7)13-8(14)5-12;;/h1-4,9H,5,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMBPCGDWLTPNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)F)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.